molecular formula C20H22BF3O3 B6334437 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 779331-12-3

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6334437
CAS RN: 779331-12-3
M. Wt: 378.2 g/mol
InChI Key: PKESQGXFIIBKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester, which are often used as reagents in organic synthesis. They are particularly useful in Suzuki-Miyaura cross-coupling reactions . The compound also contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical and biological properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronic ester group, a benzyloxy group, and a trifluoromethyl group on the phenyl ring. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

Boronic esters are known to undergo protodeboronation, a reaction in which the boronate ester is converted to the corresponding alcohol . The trifluoromethyl group is generally stable under a wide range of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity . The exact properties would need to be determined experimentally.

Scientific Research Applications

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the compound would provide specific information on hazards, handling, storage, and disposal .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a reagent in organic synthesis, research might focus on developing new reactions that take advantage of its unique properties .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESQGXFIIBKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis routes and methods

Procedure details

Pinacol (1.82 g) was added to a solution of the product from example 32 step (ii) (4.54 g) in ether (40 ml) and stirred at RT for 20 h. The reaction was diluted with ether (100 ml), washed with brine, dried (MgSO4) and evaporated. Yield 5.7 g.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.